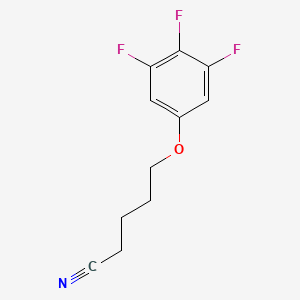

5-(3,4,5-Trifluorophenoxy)pentanenitrile

Description

5-(3,4,5-Trifluorophenoxy)pentanenitrile is a fluorinated nitrile compound characterized by a pentanenitrile backbone substituted with a 3,4,5-trifluorophenoxy group. The trifluorophenoxy moiety introduces strong electron-withdrawing effects, which may enhance chemical stability and influence reactivity compared to non-fluorinated analogs. Fluorinated nitriles are often explored for their bioactivity, metabolic stability, and utility in supramolecular chemistry .

Properties

IUPAC Name |

5-(3,4,5-trifluorophenoxy)pentanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c12-9-6-8(7-10(13)11(9)14)16-5-3-1-2-4-15/h6-7H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKTVNPATODNZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)OCCCCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4,5-Trifluorophenoxy)pentanenitrile typically involves the reaction of 3,4,5-trifluorophenol with a suitable pentanenitrile derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The trifluorophenoxy group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the reagents and conditions used.

Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Products: Various substituted phenoxy derivatives.

Oxidation Products: Oxidized phenoxy derivatives.

Reduction Products: Amines and other reduced derivatives.

Scientific Research Applications

Chemistry: 5-(3,4,5-Trifluorophenoxy)pentanenitrile is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used to study the effects of fluorinated phenoxy groups on biological systems. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. The trifluorophenoxy group can enhance the bioavailability and metabolic stability of drug candidates.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of 5-(3,4,5-Trifluorophenoxy)pentanenitrile involves its interaction with specific molecular targets. The trifluorophenoxy group can engage in various non-covalent interactions, such as hydrogen bonding and van der Waals forces, with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, highlighting key differences and research findings:

Key Structural and Functional Insights:

Fluorination Effects: The trifluorophenoxy group in the target compound likely increases lipophilicity and resistance to oxidative degradation compared to non-fluorinated analogs like 5-(methylthio)-pentanenitrile. Fluorinated derivatives (e.g., 5-[18F]fluoro analogs) are prioritized in medicinal chemistry for improved pharmacokinetics and imaging capabilities .

Substituent Influence on Bioactivity: Methoxy groups in MM36 and Procorum enhance blood-brain barrier penetration and receptor binding, whereas trifluorophenoxy groups may optimize metabolic stability . Methylthio-substituted nitriles (e.g., 5-(methylthio)-pentanenitrile) exhibit strong odorant properties, suggesting that sulfur-containing nitriles are more volatile than fluorinated counterparts .

Thermal Stability: Nitriles with electron-withdrawing groups (e.g., trifluorophenoxy) may resist thermal degradation better than aliphatic nitriles like 2-butenenitrile, which dominate in roasted oils at 180°C .

Biological Activity

Overview of 5-(3,4,5-Trifluorophenoxy)pentanenitrile

This compound is an organic compound characterized by a pentanenitrile chain bonded to a trifluorophenoxy group. Its unique structure suggests potential applications in medicinal chemistry and agrochemicals due to the presence of fluorine atoms, which can enhance biological activity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds with similar structures have been shown to exhibit:

- Antimicrobial Properties : The trifluorophenyl group can enhance lipophilicity, allowing better membrane penetration and potential disruption of microbial cell membranes.

- Anti-inflammatory Effects : Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Anticancer Activity : Some studies suggest that fluorinated phenolic compounds may induce apoptosis in cancer cells through various pathways.

Case Studies and Research Findings

- Antimicrobial Activity : A study evaluating fluorinated phenols demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. While specific data for this compound is limited, its structural similarity suggests potential efficacy in this area.

- Anti-inflammatory Studies : Research on related compounds indicates that they can modulate inflammatory pathways. For instance, compounds with trifluoromethyl groups have been shown to reduce inflammation in animal models by inhibiting NF-kB signaling.

- Anticancer Research : Investigations into the effects of fluorinated compounds on cancer cell lines have revealed that certain derivatives can induce cell cycle arrest and apoptosis. The exact mechanisms remain to be fully elucidated but may involve the modulation of signaling pathways associated with cell growth and survival.

Data Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.